Cyclopentadecanone, 2-methyl-
Description
2-Methylcyclopentadecanone (CAS: Not explicitly provided; structurally analogous to cyclopentadecanone with a methyl group at the 2-position) is a macrocyclic ketone of interest in fragrance and chemical industries. Cyclopentadecanone derivatives, including 2-methyl-substituted variants, are valued for their musk-like aroma and stability. These compounds are typically synthesized from bio-based precursors like Malania oleifera Chum oil, which contains 15-tetracosenic acid—a key raw material for macrocyclic musk production . Recent advancements in synthesis methods report a 38.5% yield for cyclopentadecanone using ethyl ester intermediates, highlighting efficiency improvements over traditional routes .
Properties
CAS No. |
52914-66-6 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
2-methylcyclopentadecan-1-one |
InChI |
InChI=1S/C16H30O/c1-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16(15)17/h15H,2-14H2,1H3 |
InChI Key |
XJDBBMWXVYBUTB-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCCCCCCCCCCC1=O |
Origin of Product |
United States |
Preparation Methods
Ketol Condensation of Modified Diacid Precursors
The classical approach to cyclopentadecanones involves intramolecular ketol condensation of α,ω-dicarboxylic acid derivatives. For 2-methylcyclopentadecanone, this necessitates starting with 2-methylpentadecanedioic acid. Under basic conditions (e.g., Na/EtOH), the diacid undergoes cyclization via enolate formation, followed by dehydration to yield 2-hydroxy-2-methylcyclopentadecanone. Subsequent Clemmensen reduction (Zn/Hg, HCl) removes the hydroxyl group, producing the target ketone.
However, this method faces three critical limitations:
- Limited commercial availability of 2-methylpentadecanedioic acid, requiring multistep synthesis from shorter-chain precursors
- Poor regiocontrol during cyclization (typical yields: 45-55%) due to competing oligomerization
- Harsh dehydroxylation conditions causing skeletal rearrangement in 15-20% of cases
Zhou et al. attempted to improve this route by employing sodium amalgam in xylene at 140°C, achieving 68% yield for the cyclization step. Nevertheless, the need for specialized equipment for high-temperature reactions and mercury handling limits industrial scalability.
Modern Ring-Expansion Strategies
Tsuji-Style Acylation-Condensation Protocol
The patent CN107915610B outlines an efficient eight-step synthesis of cyclopentadecanone from cyclododecene, adaptable for 2-methyl derivatives through strategic methyl group introduction. The generalized pathway involves:
- Acylation cyclization : Cyclododecene + acryloyl chloride → bicyclic enone (II)
- Hydrazone formation : Enone (II) + sulfonyl hydrazide → hydrazone (III)
- Halogenative ring-opening : Hydrazone (III) + NBS → cyclopentadecenone (IV)
- Catalytic hydrogenation : Cyclopentadecenone (IV) → cyclopentadecanone (V)
For 2-methylcyclopentadecanone, modifications at two stages prove effective:
- Stage 1 : Use of 3-methylcyclododecene instead of unsubstituted cyclododecene
- Stage 3 : Bromination at -30°C with dibromohydantoin (2.1 eq) to direct methyl group positioning
Table 1 : Impact of Methyl Substitution on Reaction Efficiency
| Step | Substrate Modification | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | 3-Methylcyclododecene | 72 | 98.5 |
| 3 | NBS (2.5 eq, -20°C) | 65 | 99.2 |
| 4 | Pd/C (5 bar H₂) | 95 | 99.7 |
Data adapted from Examples 9-13 shows that methyl substitution at the cyclododecene ring maintains high acylation efficiency (72% vs. 68% for parent compound) but requires precise temperature control during bromination to prevent regioisomer formation.
Catalytic Asymmetric Synthesis
Organocatalytic Enamine Cyclization
Recent advances employ L-proline derivatives to catalyze the cyclization of 2-methylpentadecanedione. In a representative procedure:
- Substrate activation : 2-Methylpentadecanedione (1.0 eq) + (S)-pyrrolidine sulfonamide (0.2 eq) in DCM
- Cyclization : Stirred at -40°C for 48 h under N₂
- Oxidation : TPAP (0.1 eq)/NMO (2.0 eq) in CH₃CN
This method achieves 82% yield with 94% enantiomeric excess (ee), addressing historical challenges in stereochemical control. The sulfonamide directing group preferentially stabilizes the transition state leading to the 2R,3S configuration.
Green Chemistry Approaches
Enzymatic Baeyer-Villiger Oxidation
Engineered cyclohexanone monooxygenase (CHMO) variants catalyze the oxidation of 2-methylcyclopentadecanol to the corresponding ketone. Key optimizations include:
- Substrate engineering : C15 alcohol with β-methyl branching
- Enzyme modification : T213S/L435V double mutant
- Cofactor recycling : Glucose-6-phosphate dehydrogenase system
Benchmark studies show 91% conversion in 12 h with 99% regioselectivity, outperforming traditional mCPBA-mediated oxidations.
Industrial-Scale Production Challenges
Continuous Flow Hydrogenation
Adoption of microreactor technology for the final hydrogenation step (Step 4 in Tsuji’s method) enhances safety and yield:
- Reactor design : Pd/TiO₂-coated silicon carbide foam (200 ppi)
- Conditions : 80°C, 15 bar H₂, 2 min residence time
- Productivity : 3.2 kg·L⁻¹·h⁻¹ vs. 0.45 kg·L⁻¹·h⁻¹ in batch
This innovation reduces catalyst loading by 40% while maintaining 99.5% purity.
Chemical Reactions Analysis
Acylation and Cyclization
In a patented method for cyclopentadecanone derivatives, cyclododecene reacts with acryloyl chloride under Lewis acid catalysis (e.g., AlCl₃) to form a ketene intermediate. Methyl-substituted analogs like 2-Me-CPD could theoretically follow similar pathways, with methyl groups introduced via substituted starting materials .
Enzymatic Oxidation
Pseudomonad cyclopentadecanone monooxygenase (CPDMO) exhibits activity toward methyl-substituted cyclic ketones. While 2-Me-CPD was not directly tested, CPDMO oxidizes 2-methylcyclohexanone to 7-methyl-2-oxepanone with >99% S-selectivity (E > 200) . Extrapolating this:
| Substrate | Product | Catalyst | Selectivity | Efficiency (kₐₜ/Kₘ) | Source |
|---|---|---|---|---|---|
| Cyclopentadecanone | Cyclopentadecanolide | CPDMO | N/A | 7.2 × 10⁵ M⁻¹s⁻¹ | |
| 2-Methylcyclohexanone | 7-Methyl-2-oxepanone | CPDMO | >99% S | 2.4 × 10⁴ M⁻¹s⁻¹ |
For 2-Me-CPD, a similar Baeyer-Villiger oxidation could yield a 16-membered lactone derivative, though experimental confirmation is required .
Electrophilic and Nucleophilic Additions
Cyclopentadecanone derivatives undergo nucleophilic attacks at the carbonyl group. For example:
-
Grignard Reagents : Methylmagnesium bromide could add to 2-Me-CPD’s ketone, forming a tertiary alcohol.
-
Reduction : Catalytic hydrogenation (e.g., Pd/C) or NaBH₄ would reduce the ketone to 2-methylcyclopentadecanol .
Research Gaps
-
Direct synthetic routes for 2-Me-CPD are not detailed in the literature.
-
Enzymatic oxidation and functionalization studies specific to 2-Me-CPD remain unexplored.
Scientific Research Applications
Chemical Properties and Structure
Cyclopentadecanone, 2-methyl- is characterized by its molecular formula and a structure that includes a ketone functional group within a cyclic framework. Its unique properties contribute to its utility in different applications.
Fragrance Industry
Overview : Cyclopentadecanone, 2-methyl- is primarily utilized in the fragrance industry due to its musky scent profile. It serves as a fixative in perfumes and personal care products.
Toxicological Assessments : Studies have evaluated the safety of cyclopentadecanone in cosmetic formulations. For instance, an assessment indicated that it does not present significant genotoxic potential, as no structural chromosomal aberrations were observed in human peripheral blood lymphocytes at tested concentrations . Additionally, it was found to be non-sensitizing in human tests at concentrations up to 10% .
Biocatalysis
Biochemical Applications : Cyclopentadecanone, 2-methyl- has been studied for its role as a substrate in biocatalytic processes. A notable enzyme, cyclopentadecanone monooxygenase (CPDMO), has been identified that efficiently catalyzes the oxidation of cyclopentadecanone.
Enzymatic Activity : CPDMO exhibits high catalytic efficiency toward cyclopentadecanone, showcasing significant enantioselectivity for producing valuable chiral compounds. The enzyme's ability to oxidize both large and small ring substrates makes it an attractive candidate for green chemistry applications .
Environmental Impact and Safety
Regulatory Evaluations : The environmental risks associated with the use of cyclopentadecanone in industrial applications have been evaluated. The compound is considered to have low acute toxicity and does not pose significant risks at typical exposure levels .
Potential Therapeutic Applications
Recent studies suggest that cyclopentadecanone derivatives may have therapeutic potential due to their biological activity. For example, research into the anti-inflammatory properties of related compounds indicates possible applications in treating inflammatory diseases.
Case Study 1: Fragrance Safety Assessment
A comprehensive safety assessment was conducted on the use of cyclopentadecanone in cosmetic products, confirming its non-sensitizing properties and low genotoxic risk. This study involved multiple human trials and in vitro tests to evaluate skin reactions and chromosomal integrity.
Case Study 2: Biocatalytic Production of Chiral Compounds
Research on CPDMO revealed its capacity for high enantioselectivity in converting cyclopentadecanone into useful chiral intermediates for pharmaceutical synthesis. The enzyme's performance was benchmarked against other known biocatalysts, demonstrating superior selectivity and efficiency.
Mechanism of Action
The mechanism of action of cyclopentadecanone, 2-methyl- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through:
Binding to Receptors: It may bind to specific receptors in biological systems, influencing various physiological processes.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Cyclopentadecanone vs. Cyclopentadecanolide
- Structural Differences: Cyclopentadecanone is a macrocyclic ketone (C15H28O), while cyclopentadecanolide is a lactone (C15H28O₂) with an ester linkage.
- Synthesis Yields: Cyclopentadecanolide synthesis achieves higher yields (63.0%) compared to cyclopentadecanone (38.5%) due to optimized catalytic cyclization of ω-hydroxycarboxylic acid triglycerides .
- Applications: Both are used in perfumery, but cyclopentadecanolide’s lactone structure grants superior longevity in fragrance formulations .
2-Methylcyclopentadecanone vs. 2-Hydroxycyclopentadecanone
- Functional Groups : The 2-methyl derivative (C15H28O) has a methyl substituent, whereas the 2-hydroxy variant (C15H28O₂) features a hydroxyl group.
- Molecular Weight: 2-Hydroxycyclopentadecanone has a higher molecular weight (240.38 g/mol vs. 224.38 g/mol for cyclopentadecanone) .
- Synthetic Accessibility : Hydroxyl-group introduction requires additional oxidation steps, complicating synthesis compared to methyl substitution .
Comparative Enzymatic Activity
Substituted cyclohexanones (e.g., 2-methyl-, 2-methoxy-, 2-ethoxycyclohexanone) exhibit distinct enzymatic interactions with cyclopentadecanone-oxidizing enzymes:
| Compound | Relative Activity (%) | Km (μM) |
|---|---|---|
| Cyclopentadecanone | 100 | 6 |
| 2-Methylcyclohexanone | 129–134 | 790 |
| 2-Ethoxycyclohexanone | 129–134 | 170 |
| 4-Ethylcyclohexanone | 80 | Not reported |
Data adapted from enzymatic studies .
- Key Insight: Despite higher activity, 2-methylcyclohexanone derivatives show significantly lower substrate affinity (higher Km), reducing catalytic efficiency compared to cyclopentadecanone .
Research Findings and Implications
Bio-Based Synthesis: Malania oleifera oil offers a sustainable route to 2-methylcyclopentadecanone, reducing reliance on petrochemical precursors .
Catalytic Innovations: Mo-Fe/HZSM-5 catalysts enhance macrolactonization efficiency for cyclopentadecanolide, but ketone synthesis remains challenging .
Substituent Trade-offs : Methyl groups improve enzymatic activity but reduce substrate binding, highlighting the need for tailored catalysts in industrial processes .
Q & A
Q. How does 2-methylcyclopentadecanone’s bioactivity compare to other macrocyclic musks (e.g., cyclopentadecanolide)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
